2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE
Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, along with an acetamide moiety attached to a dimethylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of bromine and difluoromethyl groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the acetamide moiety: This step involves the reaction of the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Coupling with dimethylcyclohexylamine: The final step involves the coupling of the acetamide intermediate with dimethylcyclohexylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or carboxylic acid.
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrazole derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 4-Bromo-2,3-difluorobenzaldehyde
- 3-Bromo-5-fluoro-2,4-dimethylaniline
Uniqueness
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE is unique due to its specific combination of substituents on the pyrazole ring and the presence of the dimethylcyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrF2N3O/c1-8-5-4-6-11(9(8)2)19-12(22)7-21-10(3)13(16)14(20-21)15(17)18/h8-9,11,15H,4-7H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSLWGRHMUNFNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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